2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide

Description

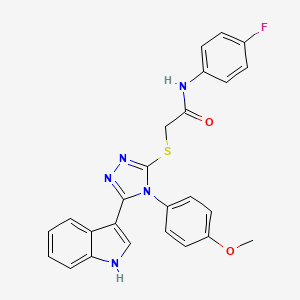

This compound features a 1,2,4-triazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a 1H-indol-3-yl moiety. A thioether linkage connects the triazole ring to an acetamide group, which is further substituted with a 4-fluorophenylamine.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN5O2S/c1-33-19-12-10-18(11-13-19)31-24(21-14-27-22-5-3-2-4-20(21)22)29-30-25(31)34-15-23(32)28-17-8-6-16(26)7-9-17/h2-14,27H,15H2,1H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVTZTZZTPHWVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide is a novel triazole derivative with potential therapeutic applications. Its structure incorporates various pharmacologically relevant moieties, including indole and triazole rings, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 461.6 g/mol. The IUPAC name is 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)acetamide . This complex structure allows for multiple interactions with biological targets, enhancing its potential efficacy in various therapeutic contexts.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation across various cancer types.

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| HCT116 (Colon) | 6.2 | |

| T47D (Breast) | 27.3 | |

| MCF7 (Breast) | Not specified |

These findings indicate that the compound exhibits selective cytotoxicity against specific cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors involved in cancer progression:

- Enzyme Inhibition : The triazole moiety can inhibit enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification.

- Signal Pathway Modulation : By binding to cellular receptors, the compound may alter signaling pathways related to cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to programmed cell death.

Case Studies

A recent study investigated the effects of this compound on various cancer cell lines, demonstrating significant antiproliferative effects:

- Study Design : The study utilized a panel of human cancer cell lines to evaluate the cytotoxic effects of the compound.

- Results : The compound exhibited dose-dependent inhibition of cell growth, particularly in colon and breast cancer cells.

This aligns with findings from other research that emphasizes the importance of structural modifications in enhancing the biological activity of triazole derivatives.

Comparative Analysis with Other Triazole Derivatives

To further understand the biological activity of this compound, a comparison with other triazole derivatives was conducted:

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| 1,2,4-Triazole Derivative A | 10 | HDAC |

| 1,3,4-Oxadiazole Hybrid | 15 | Thymidylate Synthase |

| 2-((5-(1H-indol-3-yl)-...) | 6.2 | Thymidylate Synthase |

The comparative analysis indicates that while several triazole derivatives exhibit anticancer properties, the compound demonstrates superior potency against certain cancer types.

Scientific Research Applications

Antimicrobial Activity

Research has shown that triazole derivatives exhibit potent antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:

- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance, studies indicate that triazole-based hybrids can achieve minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against MRSA .

- Antifungal Activity : Triazoles are well-known antifungal agents. The presence of the triazole ring in this compound positions it as a candidate for further exploration in antifungal drug development .

Anticancer Potential

The indole and triazole components are associated with anticancer activity. Research into similar compounds has shown that they can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds featuring indole derivatives have been noted for their ability to induce apoptosis in cancer cells .

Enzyme Inhibition

The unique structural characteristics allow this compound to potentially act as an enzyme inhibitor, particularly targeting enzymes involved in drug metabolism or those implicated in disease processes. The thioether functional group may enhance binding affinity to target enzymes .

Synthesis Methodologies

The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide typically involves several steps:

- Formation of the Triazole Ring : Utilizing appropriate starting materials to create the triazole scaffold through cyclization reactions.

- Introduction of Indole and Thioether Linkage : Employing coupling reactions to attach the indole moiety and introduce the thioether functionality.

- Acetamide Formation : Conjugating the fluorophenyl group through acylation processes.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally related to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, highlighting key differences in substituents, synthesis, and biological activity:

Key Observations:

Structural Variations: Indole vs. Indole-containing compounds (e.g., ) are often associated with cyclooxygenase (COX) inhibition . Substituent Effects: The 4-methoxyphenyl group may enhance lipophilicity compared to electron-withdrawing groups (e.g., sulfonamide in or trifluoromethyl in ). The 4-fluorophenyl acetamide could improve metabolic stability over non-fluorinated analogs .

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to (triazole-thioether formation via α-halogenated ketone) and (thiol-alkylation with chloroacetamide).

Biological Activity :

- While direct data for the target compound are absent, furan-based triazoles () show anti-exudative efficacy, suggesting that the indole variant may exhibit similar or enhanced activity. Sulfonamide analogs () highlight the importance of electronegative groups for enzyme inhibition.

Research Implications

- Pharmacological Potential: The indole and methoxyphenyl groups position the target compound as a candidate for anti-inflammatory or anticancer research, akin to indomethacin derivatives .

- Structure-Activity Relationship (SAR) : Replacing the indole with thiophene () or furan () alters electronic properties and bioactivity, warranting further SAR studies.

- Synthetic Optimization : Modifications to the acetamide (e.g., ethoxy groups in ) or triazole substituents (e.g., ethyl in ) could fine-tune solubility and potency.

Q & A

Q. What are the standard synthetic protocols for preparing 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including: (i) Formation of the triazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbonyl compounds . (ii) Thioether linkage formation using chloroacetamide intermediates under basic conditions (e.g., KOH/ethanol) . (iii) Final coupling of substituents (e.g., 4-fluorophenyl) via nucleophilic substitution. Optimization requires precise control of temperature (e.g., reflux at 80–100°C), solvent selection (ethanol, DMF), and pH monitoring. Purity is enhanced via recrystallization (ethanol/water mixtures) and column chromatography .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substituent integration (e.g., indole NH at δ 10–12 ppm, fluorophenyl aromatic signals) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C=S at ~650 cm⁻¹) .

- HPLC : Assesses purity (>95% typically required for biological testing) .

Q. What are the primary challenges in synthesizing and handling this compound due to its reactive groups?

- Methodological Answer :

- Thioamide Sensitivity : The thioether group may oxidize; reactions should be conducted under inert atmospheres (N₂/Ar) .

- Indole Reactivity : Acidic NH protons require protection (e.g., Boc groups) during coupling steps .

- Storage : Store in airtight, light-protected containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : (i) Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%) . (ii) Validate Purity : Re-test compounds with HPLC-confirmed purity to exclude impurities as confounding factors . (iii) Molecular Docking : Compare binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to explain potency variations .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate bioavailability (%F), CYP450 metabolism, and hERG inhibition .

- Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups, aromatic amines) .

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) to correlate with in vitro efficacy .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s selectivity for a specific biological target?

- Methodological Answer : (i) Analog Synthesis : Modify substituents systematically (e.g., replace 4-methoxyphenyl with electron-withdrawing groups) . (ii) Bioisosteric Replacement : Substitute the thioether with sulfone or methylene groups to assess potency changes . (iii) 3D-QSAR Models : Build CoMFA/CoMSIA models using alignment-based descriptors to guide rational design .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC-based mass spectrometry to map protein interaction networks .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint essential targets .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis Optimization

Q. Table 2: Computational Tools for SAR Analysis

| Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| AutoDock Vina | Docking affinity | Binding energy (kcal/mol) | |

| SwissADME | ADMET prediction | Lipinski violations, bioavailability | |

| GROMACS | MD simulations | RMSD, binding stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.